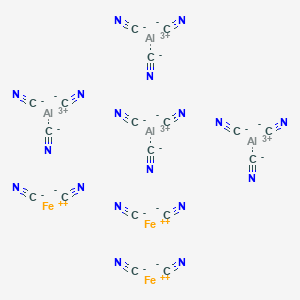
(3-グリシドキシプロピル)ジメチルエトキシシラン
概要
説明
(3-Glycidoxypropyl)dimethylethoxysilane is an organosilane compound with the molecular formula C10H22O3Si. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including coatings, adhesives, and sealants .
科学的研究の応用
(3-Glycidoxypropyl)dimethylethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the functionalization of glass substrates for biosensors and microarray applications.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
作用機序
Target of Action
The primary target of (3-Glycidoxypropyl)dimethylethoxysilane is the surface of various substrates, such as glass and silicon wafers . The compound is used to functionalize these surfaces, enhancing their properties for various applications .
Mode of Action
(3-Glycidoxypropyl)dimethylethoxysilane interacts with its targets through a process known as silanization . The compound forms a stable polymeric structure on the substrate surface, which is facilitated by its epoxy groups . These groups allow good adhesion of surface atoms .
Pharmacokinetics
It’s worth noting that the compound reacts with water, which could influence its pharmacokinetic properties .
Result of Action
The action of (3-Glycidoxypropyl)dimethylethoxysilane results in enhanced surface properties of the substrates it is applied to . For instance, it has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Glycidoxypropyl)dimethylethoxysilane. For example, the compound reacts slowly with moisture/water , which could affect its performance in humid environments. Additionally, it should be handled in well-ventilated areas to avoid contact with skin and eyes .
生化学分析
Biochemical Properties
The role of (3-Glycidoxypropyl)dimethylethoxysilane in biochemical reactions is primarily as a coupling agent for functionalization of a variety of substrates . The epoxy groups allow good adhesion of surface atoms and form a stable polymeric structure
Cellular Effects
It is known that the compound can surface modify substrates for the immobilization of surface atoms, which can be further used for electrochemical detection and labeling
Molecular Mechanism
The molecular mechanism of action of (3-Glycidoxypropyl)dimethylethoxysilane involves the opening of the epoxide ring by nucleophiles on the polymer chain . This allows the compound to form a stable polymeric structure with good adhesion of surface atoms
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions
(3-Glycidoxypropyl)dimethylethoxysilane can be synthesized through the reaction of (3-chloropropyl)dimethylethoxysilane with epichlorohydrin under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycidoxy group .
Industrial Production Methods
In industrial settings, the production of (3-Glycidoxypropyl)dimethylethoxysilane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
化学反応の分析
Types of Reactions
(3-Glycidoxypropyl)dimethylethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Epoxide Ring-Opening: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Epoxide Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Hydrolysis: Formation of silanol groups and subsequent condensation to form siloxane bonds.
Epoxide Ring-Opening: Formation of β-hydroxy ethers or β-amino alcohols, depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Glycidoxypropyl)methyldiethoxysilane
- (3-Glycidoxypropyl)dimethoxymethylsilane
Uniqueness
(3-Glycidoxypropyl)dimethylethoxysilane is unique due to its specific combination of glycidoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring strong adhesion and durability .
特性
IUPAC Name |
ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOIIOOTUCYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885002 | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-04-1 | |
| Record name | γ-Glycidyloxypropyldimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17963-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
